molecular formula C21H26N2O2 B5904558 2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide

2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B5904558
M. Wt: 338.4 g/mol
InChI Key: KROPMNIZSUQADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have various biochemical and physiological effects.

Mechanism of Action

2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide 41-2272 exerts its therapeutic effects by stimulating the activity of sGC, an enzyme that plays a crucial role in regulating vascular tone and blood pressure. sGC is activated by nitric oxide (NO), a signaling molecule that is released by endothelial cells in response to various stimuli. 2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide 41-2272 enhances the sensitivity of sGC to NO, leading to increased production of cyclic guanosine monophosphate (cGMP), a secondary messenger that promotes vasodilation and reduces vascular resistance.
Biochemical and Physiological Effects:
2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. 2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide 41-2272 has also been shown to improve endothelial function and reduce oxidative stress in animal models of cardiovascular disease.

Advantages and Limitations for Lab Experiments

2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide 41-2272 has several advantages as a research tool, including its specificity for sGC and its ability to enhance the activity of endogenous NO. However, 2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide 41-2272 also has some limitations, including its relatively short half-life and its potential for off-target effects.

Future Directions

There are several potential future directions for research on 2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide 41-2272. One promising area of research is the development of more potent and selective sGC stimulators with longer half-lives and fewer off-target effects. Another area of research is the investigation of the potential therapeutic applications of sGC stimulators in other disease conditions, such as heart failure and chronic kidney disease. Additionally, further studies are needed to elucidate the mechanisms of action of sGC stimulators and their interactions with other signaling pathways.

Synthesis Methods

The synthesis of 2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide 41-2272 involves a multi-step process that begins with the reaction of 2-sec-butylphenol with chloroacetyl chloride to form the intermediate 2-(2-sec-butylphenoxy)acetophenone. This intermediate is then reacted with cyclopropylamine and pyridine-3-carboxaldehyde to form the final product, 2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide 41-2272.

Scientific Research Applications

2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications in various disease conditions. One of the most promising applications of 2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide 41-2272 is in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. 2-(2-sec-butylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide 41-2272 has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension.

properties

IUPAC Name

2-(2-butan-2-ylphenoxy)-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-16(2)19-8-4-5-9-20(19)25-15-21(24)23(18-10-11-18)14-17-7-6-12-22-13-17/h4-9,12-13,16,18H,3,10-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROPMNIZSUQADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)N(CC2=CN=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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